Methyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound characterized by the molecular formula and a molecular weight of 172.18 g/mol. This compound features a piperazine ring with an oxo group and an ester functional group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
Methyl 2-(3-oxopiperazin-2-yl)acetate can be sourced from various chemical suppliers, including specialized chemical databases and research articles. It is classified as an organic compound, specifically a derivative of piperazine, which is a cyclic amine that is widely used in pharmaceuticals due to its ability to interact with biological systems.
The synthesis of methyl 2-(3-oxopiperazin-2-yl)acetate typically involves several key steps:
In industrial settings, production may involve batch or continuous processes depending on the desired purity and yield. Automated systems are often employed to ensure consistent quality control during synthesis .
Methyl 2-(3-oxopiperazin-2-yl)acetate has a distinct molecular structure featuring the following:
The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of this compound. For instance, NMR spectra typically reveal characteristic peaks corresponding to the protons in the piperazine ring and ester group .
Methyl 2-(3-oxopiperazin-2-yl)acetate can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For example:
The mechanism of action for methyl 2-(3-oxopiperazin-2-yl)acetate involves its interaction with biological targets, primarily through hydrogen bonding and other non-covalent interactions with proteins and enzymes. This interaction may alter enzyme activity or protein conformation, leading to potential therapeutic effects .
Methyl 2-(3-oxopiperazin-2-yl)acetate is typically a colorless liquid or solid, depending on its purity and formulation. Its melting point ranges around specific values depending on crystallization conditions.
This compound exhibits moderate solubility in polar solvents like water and methanol, reflecting its ester functional group. It is also sensitive to light and air, which may affect its stability over time .
Methyl 2-(3-oxopiperazin-2-yl)acetate has several notable applications:
The functionalization of the piperazine core in methyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 89852-17-5) presents unique challenges due to the presence of multiple nucleophilic sites and the sensitivity of the oxopiperazine moiety. Recent advances in catalytic methodologies have enabled more efficient and selective synthetic routes. Magnetic nanoparticle-supported catalysts represent a significant breakthrough, with γFe₂O₃@Sh@Cu₂O demonstrating exceptional utility in piperazine chemistry. This hybrid catalyst features a magnetite core coated with Shilajit-derived carbonaceous material and cuprous oxide nanoparticles, providing an electron-rich surface that facilitates selective N-functionalization reactions under mild conditions [3].
The catalyst operates through a coordination-activation mechanism where the copper(I) sites selectively activate carbonyl groups or halide leaving groups, enabling nucleophilic attack from the piperazine nitrogen atoms. This approach achieves significantly higher regioselectivity compared to traditional homogeneous copper catalysts, particularly for introducing the critical acetate moiety at the C2 position. Research indicates that catalyst loadings as low as 0.025 mol% can drive functionalization reactions to completion within reduced timeframes, with turnover frequencies reaching 1.0 × 10⁶ h⁻¹ under optimized conditions [3]. The magnetic properties of the catalyst (exhibiting saturation magnetization values of 32.7 emu/g) further enhance its utility by enabling rapid separation using external magnetic fields without compromising catalytic activity through multiple reaction cycles.
Table 1: Catalyst Performance Comparison for Piperazine Functionalization
Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
---|---|---|---|---|---|---|
γFe₂O₃@Sh@Cu₂O | 0.025 | 25 | 0.5 | 95 | 3.5 × 10⁵ | 1.0 × 10⁶ |
CuI (homogeneous) | 5 | 80 | 12 | 78 | 15.6 | 1.3 |
Cu/Al₂O₃ | 2 | 60 | 8 | 85 | 42.5 | 5.3 |
The synthesis of methyl 2-(3-oxopiperazin-2-yl)acetate benefits substantially from solid-phase methodologies when compared to traditional homogeneous catalytic approaches. Heterogeneous systems like γFe₂O₃@Sh@Cu₂O eliminate the requirement for additional reducing agents typically needed to maintain copper in the active +1 oxidation state, a significant limitation of homogeneous copper catalysis. This catalyst achieves simultaneous redox sorption of Cu(II) to Cu(I) during preparation, as confirmed through X-ray photoelectron spectroscopy analysis showing distinct binding energy peaks at 932.5 eV (Cu 2p₃/₂ for Cu⁺) and 952.3 eV (Cu 2p₁/₂ for Cu⁺) without characteristic shake-up satellite peaks for Cu²⁺ [3].
The solid-phase approach demonstrates remarkable efficiency advantages: reaction times decrease from >12 hours in homogeneous systems to under 30 minutes, catalyst loading reduces from 5-10 mol% to 0.025 mol%, and operational temperatures decrease from 80°C to ambient conditions. These improvements directly address the thermodynamic instability challenges of Cu(I) species in solution phase. The recyclability of the magnetic catalyst significantly enhances process economics, with studies showing consistent performance (>95% yield retention) through ten consecutive reaction cycles without requiring reactivation protocols. This exceptional stability stems from the Shilajit matrix acting as a stabilizer that prevents copper leaching and oxidation, as verified through ICP analysis showing <0.05% copper loss per cycle [3].
The synthesis of methyl 2-(3-oxopiperazin-2-yl)acetate (C₇H₁₂N₂O₃, MW 172.18 g/mol) typically requires multi-step sequences incorporating strategic protection-deprotection strategies to address the differential reactivity of piperazine nitrogen atoms. The presence of multiple nucleophilic centers (N1 and N4 positions) and the acid-sensitive nature of the 3-oxo functionality necessitates orthogonal protection schemes. The most efficient synthetic routes employ a linear approach beginning with appropriately protected piperazine precursors:
Step 1: N1 protection of piperazine-2-one using tert-butoxycarbonyl (Boc) anhydride in THF at 0°C, achieving near-quantitative protection while leaving N4 available for functionalization.Step 2: N4 alkylation with methyl bromoacetate in the presence of non-nucleophilic bases (DBU or DIPEA) at ambient temperature, carefully controlled to prevent O-alkylation or dialkylation byproducts.Step 3: Selective Boc deprotection using trifluoroacetic acid in dichloromethane (1:1 v/v) at 0°C, restoring the N1 nitrogen functionality while preserving the methyl acetate moiety and ketone group [1] [4].
Alternative pathways employ benzyl protection at N1 (using benzyl chloroformate), which offers advantages in certain catalytic hydrogenation conditions but introduces challenges in fully reducing the benzyloxycarbonyl group without affecting the ketone functionality. The choice of protecting group significantly impacts overall yield, with Boc-protected routes typically achieving 65-70% overall yield compared to 50-55% for Cbz-protected routes. Critical side reactions to mitigate include diketopiperazine formation through intramolecular cyclization and ester hydrolysis under prolonged acidic deprotection conditions [1].
Table 2: Protection Strategies for Methyl 2-(3-oxopiperazin-2-yl)acetate Synthesis
Protection Scheme | Protecting Group | Alkylation Agent | Deprotection Conditions | Overall Yield (%) |
---|---|---|---|---|
Orthogonal (Boc) | N1-Boc | Methyl bromoacetate | TFA/DCM (0°C) | 65-70 |
Cbz Protection | N1-Cbz | Methyl bromoacetate | H₂/Pd-C (25°C) | 50-55 |
Dual Protection | N1-Boc, N4-Cbz | Methyl bromoacetate | Sequential deprotection | 45-50 |
Systematic kinetic analysis of the critical alkylation step (N-functionalization with methyl bromoacetate) reveals complex concentration-dependent behavior that significantly impacts the synthesis of methyl 2-(3-oxopiperazin-2-yl)acetate. The reaction follows second-order kinetics overall but displays negative autocorrelation at higher conversion rates due to product inhibition effects. Advanced modeling using the Runge-Kutta method for differential equation solving has established optimized parameters that maximize yield while minimizing byproduct formation:
Temperature Optimization: The alkylation exhibits an apparent activation energy (Eₐ) of 45.2 kJ/mol with an optimal temperature window of 15-25°C. Below this range, reaction times become prohibitively long (>24 hours for 90% conversion), while temperatures exceeding 35°C promote diketopiperazine formation through intramolecular cyclization, reducing maximum achievable yield by 15-20% [1].
Concentration Effects: Maintaining the methyl bromoacetate concentration between 0.75-1.0 M provides optimal balance between reaction rate and selectivity. Higher concentrations accelerate the desired N-alkylation but also increase competitive O-alkylation and dialkylation byproducts. Kinetic modeling identifies the ideal [piperazine]:[bromoacetate] ratio as 1:1.05, with excess alkylating agent beyond 5% significantly diminishing yield due to purification challenges from quaternary ammonium salt formation [1] [4].
Catalyst Impact: When employing γFe₂O₃@Sh@Cu₂O catalysis in protection-free routes, the system follows Michaelis-Menten kinetics with Kₘ = 0.24 mM and Vₘₐₓ = 8.9 × 10⁻³ M·min⁻¹. The catalyst significantly reduces the activation energy barrier to 32.5 kJ/mol and eliminates the induction period observed in uncatalyzed reactions. Response surface methodology (RSM) modeling identifies pH 7.5-8.5 as critical for maintaining both catalyst stability and piperazine nucleophilicity, with deviations beyond this range causing either catalyst decomposition or substrate protonation that reduces reaction rate by orders of magnitude [3].
Table 3: Kinetic Parameters for Key Synthetic Steps
Reaction Step | Rate Law | Eₐ (kJ/mol) | k (25°C) (M⁻¹min⁻¹) | Optimal Conditions |
---|---|---|---|---|
N-Boc Protection | v = k[Piper][Boc₂O] | 32.4 | 1.25 × 10⁻² | 0°C, 1.2 eq Boc₂O |
N-Alkylation | v = k[Protected][BrCH₂COOMe] | 45.2 | 3.8 × 10⁻³ | 25°C, 1.05 eq alkylating agent |
Catalyzed Alkylation | v = Vₘₐₓ[S]/(Kₘ + [S]) | 32.5 | kcₐₜ = 1.7 × 10⁵ | pH 8.0, 0.025 mol% catalyst |
Boc Deprotection | v = k[Protected][H⁺] | 58.9 | 0.18 (acid-dependent) | 0°C, 50% TFA |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1